molecular formula C18H12Cl3N3OS B2893249 3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1211931-03-1

3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2893249
CAS No.: 1211931-03-1
M. Wt: 424.72
InChI Key: XVASVSLBXXUMLM-UHFFFAOYSA-N
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Description

3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes amino, dichlorophenyl, chlorophenyl, and thiazolyl groups. Its unique configuration makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves multiple steps. One common method includes the condensation of 2-amino-4,5-dichloroaniline with 4-chlorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with 2-(4-chlorophenyl)-1,3-thiazol-5-yl acetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and chlorophenyl groups, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
  • 2-(4-Chlorophenyl)-1,3-thiazol-5-yl acetic acid

Uniqueness

What sets 3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various research applications, offering distinct advantages over similar compounds in terms of specificity and efficacy.

Properties

IUPAC Name

(E)-3-(2-amino-4,5-dichloroanilino)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3OS/c19-11-3-1-10(2-4-11)18-24-9-17(26-18)16(25)5-6-23-15-8-13(21)12(20)7-14(15)22/h1-9,23H,22H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVASVSLBXXUMLM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)C=CNC3=CC(=C(C=C3N)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)/C=C/NC3=CC(=C(C=C3N)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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